1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Description
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine features a piperazine core modified with a sulfonyl-linked 3,5-dimethylpyrazole and a thiazole-thiophene hybrid moiety. Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility, which enhances interactions with biological targets, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S3/c1-12-17(13(2)20-19-12)27(23,24)22-7-5-21(6-8-22)10-16-18-14(11-26-16)15-4-3-9-25-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRBEPFQPBTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine core substituted with a sulfonyl group and a thiophenyl-thiazole moiety. The molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of the pyrazole ring contributes to its biological activity, particularly in enzyme inhibition and anticancer properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of pyrazole and piperazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer. A study reported that certain pyrazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against cancer cells, suggesting that modifications in the structure can enhance their efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) Inhibition: Compounds containing sulfonamide functionalities have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition: Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Similar compounds have shown IC50 values as low as 1.21 μM against urease, indicating strong potential for therapeutic applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes: The sulfonyl group likely facilitates binding to enzyme active sites, inhibiting their function.
- Induction of Apoptosis: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
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Sulfonyl Group : Participates in nucleophilic substitution under acidic/basic conditions (e.g., hydrolysis to sulfonic acid) .
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Thiazole Ring : Undergoes electrophilic substitution (e.g., bromination at C-5) .
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Thiophene Moiety : Susceptible to oxidation (e.g., conversion to thiophene-2-sulfonate) .
Example Reaction: Bromination of Thiazole
Reaction with N-bromosuccinimide (NBS) in chloroform at 0°C introduces bromine at the C-5 position of the thiazole ring (yield: 58%) :
Stability Under Physiological Conditions
The compound degrades in aqueous media (pH 7.4) via:
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Hydrolysis of Sulfonamide Bond : Half-life () = 24h at 37°C .
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Oxidative Degradation of Thiophene : Catalyzed by cytochrome P450 enzymes (CYP3A4), forming sulfoxide metabolites .
Spectroscopic Validation
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FT-IR : Peaks at 1,643 cm⁻¹ (C=N stretch, thiazole), 1,325 cm⁻¹ (S=O stretch) .
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LC-MS/MS : Molecular ion [M+H]⁺ at m/z 463.2 (calculated: 463.15) .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Piperazine Core
- Substituent Effects: The target compound’s piperazine is substituted with a sulfonylpyrazole and a thiazolylmethyl-thiophene group. In contrast, 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (C₁₄H₁₇N₃O₂S₂, MW 323.43) replaces the thiophene-thiazole moiety with a phenyl-thiazole group. 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-ethylpiperazine substitutes the thiazole-thiophene with an ethyl group, simplifying the structure but likely diminishing target selectivity due to reduced steric and electronic complexity.
Role of Spacer Groups and Solubility
- Spacer Influence: The target compound’s methylene spacer between piperazine and the thiazole-thiophene group aligns with compounds like 8j (methylene spacer, pKa ~5.0) . Direct attachment of bulky groups (e.g., 8a, N-phenylpiperazine) reduces solubility (<20 μM) , highlighting the target’s structural optimization for improved bioavailability.
Thiophene and Thiazole Contributions
- Aromatic Systems: The thiophene-thiazole motif in the target compound enhances electron-rich aromaticity compared to phenyl-thiazole systems (e.g., ). This may improve interactions with enzymes or receptors requiring planar, hydrophobic contacts, as seen in benzothiazole-based CNS agents . In compound 21 (thiophen-2-yl methanone-piperazine hybrid) , the thiophene ring is directly linked to a ketone, differing from the target’s thiazole-methyl-thiophene architecture. This structural divergence could influence metabolic stability and binding kinetics.
Sulfonyl Group Impact
- Solubility and Binding: Sulfonyl groups, as in the target compound and 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperazine , reduce solubility compared to non-sulfonated analogues but enhance hydrogen-bond acceptor capacity. Dual sulfonyl groups (as in ) further decrease solubility, underscoring the target’s single sulfonyl group as a balanced design choice.
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Sulfonylation of pyrazole : React 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with piperazine derivatives under basic conditions (e.g., NaOH in acetonitrile) .
- Thiazole-thiophene coupling : The thiophene-thiazole moiety is synthesized via cyclization of thioamides with α-haloketones. This intermediate is then alkylated using a bromomethyl-thiazole derivative in the presence of a base like K₂CO₃ .
- Characterization : Use ¹H/¹³C-NMR to confirm regiochemistry of the pyrazole and thiazole rings. IR spectroscopy verifies sulfonyl (S=O, ~1350 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) groups. Mass spectrometry (HRMS) confirms molecular weight .
Q. What are the key stability considerations for this compound during storage?
- Thermal stability : Avoid temperatures >40°C due to potential sulfonyl group decomposition (e.g., release of SO₂). Store at room temperature in inert atmospheres (argon) .
- Light sensitivity : The thiophene-thiazole moiety is prone to photodegradation; use amber glassware and desiccants (silica gel) .
- Solubility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions. Pre-dissolve in anhydrous DMSO for biological assays .
Q. How can researchers confirm the compound’s purity and identity?
- HPLC : Use a C18 column with UV detection at 254 nm (acetonitrile/water gradient). Purity >95% is acceptable for in vitro studies .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- X-ray crystallography : For absolute stereochemistry confirmation, though crystallization may require slow evaporation from ethanol/ethyl acetate mixtures .
Advanced Research Questions
Q. How can low yields during sulfonylation steps be mitigated?
Low yields often arise from competing side reactions (e.g., over-sulfonylation or piperazine ring opening):
- Optimize stoichiometry : Use a 1:1.2 molar ratio of pyrazole sulfonyl chloride to piperazine to minimize dimerization .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis .
- Purification : Employ flash chromatography (silica gel, 5% MeOH in CH₂Cl₂) to isolate the mono-sulfonylated product .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from solvent effects or impurity profiles :
- Solvent standardization : Use DMSO from the same batch to minimize variation in cellular assays .
- Batch analysis : Compare HRMS and ¹H-NMR data across batches to identify trace impurities (e.g., unreacted thiazole intermediates) .
- Dose-response validation : Repeat assays with freshly prepared solutions to rule out degradation artifacts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of thiazole-sensitive enzymes (e.g., tyrosine kinases). Focus on the sulfonyl group’s hydrogen-bonding potential with active-site lysine residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the thiophene-thiazole moiety in hydrophobic pockets .
- ADMET prediction : Tools like SwissADME evaluate logP (~3.2) and BBB permeability (low), guiding in vivo study design .
Q. How can regioselectivity issues in thiazole-thiophene coupling be addressed?
Competing C2 vs. C5 thiazole alkylation can occur:
- Directing groups : Introduce a nitro group at the thiazole C4 position to steer alkylation to C2 .
- Catalytic systems : Use CuI (10 mol%) in DMF at 80°C to enhance C2 selectivity via coordination .
- Microwave-assisted synthesis : Reduce reaction time to 30 minutes, minimizing side-product formation .
Contradictions in Evidence
- Storage temperature : recommends room temperature, while suggests refrigeration. Resolve by testing stability via accelerated degradation studies (40°C/75% RH for 14 days) .
- Synthetic protocols : uses acetonitrile for coupling, whereas prefers THF. Solvent choice impacts reaction kinetics and should be optimized for specific intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
